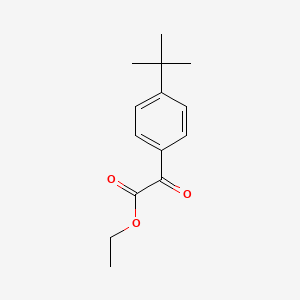

Ethyl 4-tert-butylbenzoylformate

Description

A Versatile Synthetic Intermediate

The significance of Ethyl 4-tert-butylbenzoylformate as a synthetic intermediate lies in its ability to participate in a variety of chemical transformations. The presence of the ester and ketone functionalities, coupled with the bulky tert-butyl group on the aromatic ring, allows for selective reactions and the introduction of this specific motif into larger molecules.

While direct and extensive research specifically detailing the applications of this compound is not broadly available in the public domain, its structural similarity to other ethyl benzoylformates suggests its potential utility in reactions such as reductions, Grignard reactions, and Wittig reactions to generate more complex products. The tert-butyl group, in particular, can influence the electronic and steric environment of the molecule, potentially leading to unique reactivity and product selectivity compared to its non-substituted counterparts.

A Strategic Chemical Building Block

The strategic value of this compound as a chemical building block is rooted in the "4-tert-butylbenzoyl" moiety it can introduce into a target molecule. This group is of interest in various fields, including materials science and medicinal chemistry. For instance, the 4-tert-butylbenzoyl group has been explored as a photochemically active component and as a structural element in the design of new organic materials.

Research into related compounds, such as 4-tert-butylbenzaldehyde, highlights the importance of the 4-tert-butylphenyl group in the synthesis of fragrances and pesticides. nih.govgoogle.com This underscores the potential of this compound to serve as a precursor for a range of valuable chemical entities. The compound's structure allows for its incorporation into polymers or other macromolecules, where the tert-butyl group can enhance properties such as solubility and thermal stability.

Current Research Trajectories and Academic Significance

Although specific research on this compound is not widely documented in readily accessible literature, its academic significance can be inferred from the broader context of research on benzoylformate derivatives and tert-butylated aromatic compounds. The study of such compounds is often driven by the pursuit of new photoinitiators for polymerization processes, novel materials with specific electronic or physical properties, and the synthesis of biologically active molecules.

Future research is likely to focus on elucidating the specific reactivity of this compound and exploring its applications in areas where the unique combination of its functional groups can be exploited. This includes its potential use in asymmetric synthesis, where the steric bulk of the tert-butyl group could influence the stereochemical outcome of reactions. As synthetic methodologies continue to advance, the strategic value of specialized building blocks like this compound is expected to grow.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDPLASXAHWKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371318 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-36-1 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80120-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 4 Tert Butylbenzoylformate

Established Reaction Pathways for the Preparation of Ethyl 4-tert-butylbenzoylformate

The synthesis of α-keto esters, such as this compound, can be approached through several established chemical transformations. These methods often involve the oxidation of suitable precursors or the acylation of specific reagents.

Direct Synthesis from 4-tert-butylphenylacetic acid via Electrochemical Oxidation and Related Approaches

The direct synthesis of this compound from 4-tert-butylphenylacetic acid or its derivatives represents a potentially streamlined approach. While direct electrochemical oxidation of 4-tert-butylphenylacetic acid to the corresponding α-keto ester is not extensively documented in readily available literature, the electrochemical oxidation of structurally similar compounds provides a strong basis for its feasibility. For instance, the electrochemical oxidation of 4-tert-butyltoluene (B18130) has been successfully employed to produce 4-tert-butylbenzaldehyde. aurigeneservices.comorganic-chemistry.orggoogle.comvapourtec.com This suggests that an electrochemical approach, likely involving anodic oxidation in the presence of an appropriate mediator and alcohol (ethanol in this case), could facilitate the conversion of the α-carbon of the phenylacetic acid moiety to a carbonyl group, directly yielding the target α-keto ester.

The general principle of such a reaction would involve the electrochemical generation of a reactive species that can abstract a hydrogen atom from the benzylic position of the 4-tert-butylphenylacetic acid derivative, followed by further oxidation and esterification. The success of such a method would depend on optimizing reaction parameters like electrode material, supporting electrolyte, solvent system, and current density to favor the formation of the α-keto ester over other potential side products.

Alternative Synthetic Routes to this compound: A Comparative Analysis

Several alternative synthetic routes to α-keto esters have been reported, which can be adapted for the synthesis of this compound. These methods often start from more readily available precursors and offer different advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

One common approach is the Friedel-Crafts acylation of tert-butylbenzene (B1681246) with ethyl oxalyl chloride. mdpi.com This method is a direct and often high-yielding route to aryl α-keto esters. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Another established method involves the oxidation of α-hydroxy esters . The precursor, ethyl 2-hydroxy-2-(4-tert-butylphenyl)acetate, could be synthesized and then oxidized to the target α-keto ester using a variety of oxidizing agents. organic-chemistry.org

A third pathway proceeds via the oxidation of aryl acetic esters . While direct oxidation of the methylene (B1212753) group in ethyl 4-tert-butylphenylacetate presents a challenge, methods involving diazotization followed by oxidation have proven effective for a range of aryl acetic esters. pku.edu.cn This two-step, one-pot procedure involves the conversion of the aryl acetic ester to a diazo intermediate, which is then oxidized to the α-keto ester. pku.edu.cn

| Synthetic Route | Starting Materials | Key Reagents | General Yields | Advantages | Disadvantages |

| Friedel-Crafts Acylation | tert-Butylbenzene, Ethyl oxalyl chloride | Lewis Acid (e.g., AlCl₃) | Generally High | Direct, often high-yielding | Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of. mdpi.com |

| Oxidation of α-Hydroxy Esters | Ethyl 2-hydroxy-2-(4-tert-butylphenyl)acetate | Oxidizing agents (e.g., PCC, Swern oxidation) | Good to Excellent | Utilizes well-established oxidation chemistry | Requires the synthesis of the α-hydroxy ester precursor. organic-chemistry.org |

| Oxidation of Aryl Acetic Esters (via Diazotization) | Ethyl 4-tert-butylphenylacetate | Diazo transfer reagent, Oxidant (e.g., Oxone®) | Moderate to Good | One-pot procedure from readily available starting materials | Involves the use of potentially unstable diazo compounds. pku.edu.cn |

Development of Novel and Efficient Synthetic Protocols for this compound

Recent research has focused on developing more efficient and milder protocols for the synthesis of α-keto esters. These novel methods often employ advanced catalytic systems to achieve high selectivity and yield under more favorable reaction conditions.

One promising area is the use of transition-metal-catalyzed carbonylation reactions . For example, palladium- or cobalt-catalyzed bicarbonylation of aryl halides can produce α-keto esters. mdpi.com Applying this to 4-tert-butylbromobenzene in the presence of ethanol (B145695) and carbon monoxide could provide a direct route to this compound.

Furthermore, photoredox catalysis has emerged as a powerful tool for organic synthesis. A plausible novel route could involve the photocatalytic oxidation of ethyl 4-tert-butylphenylacetate or a related precursor, using a suitable photocatalyst and a mild oxidant under visible light irradiation.

Implementation of Green Chemistry Principles in the Synthesis of this compound

Adhering to the principles of green chemistry is crucial for the sustainable production of chemicals. The synthesis of this compound can be made more environmentally benign by considering several aspects.

The use of electrochemical synthesis as mentioned in section 2.1.1 is inherently a green technique as it replaces chemical oxidants with electricity, reducing waste generation. mdpi.com

Another green approach is the utilization of heterogeneous catalysts . For instance, the esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out using ultradispersed natural zeolite catalysts, which are reusable and environmentally friendly. scirp.org A similar catalytic system could potentially be developed for the synthesis or esterification steps leading to this compound.

The use of microwave or ultrasound irradiation can also contribute to a greener synthesis by reducing reaction times and energy consumption. scirp.org These techniques have been shown to be effective in promoting esterification reactions. scirp.org

Finally, exploring biocatalytic methods could offer a highly selective and environmentally friendly route. Enzymes such as oxidases or dehydrogenases could potentially be used for the selective oxidation of a suitable precursor to the target α-keto ester under mild, aqueous conditions.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (e.g., Friedel-Crafts acylation). mdpi.com | Minimized waste generation. |

| Use of Safer Solvents and Auxiliaries | Employing water or other environmentally benign solvents where possible. | Reduced environmental impact and improved safety. |

| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy input. scirp.org | Lower energy consumption and carbon footprint. |

| Use of Catalysis | Employing reusable heterogeneous catalysts (e.g., zeolites) or highly efficient homogeneous catalysts to minimize waste. scirp.org | Increased reaction efficiency and reduced waste. |

| Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring techniques to control reaction conditions and prevent byproduct formation. | Improved process control and reduced pollution. |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Ethyl 4 Tert Butylbenzoylformate

Hydrolytic Transformations of Ethyl 4-tert-butylbenzoylformate

Base-Catalyzed Hydrolysis of this compound to 2-(4-(tert-butyl)phenyl)-2-oxoacetic acid: Kinetic and Mechanistic Investigations

The base-catalyzed hydrolysis of esters is a fundamental organic reaction that proceeds through a nucleophilic acyl substitution mechanism. For this compound, this transformation would yield 2-(4-(tert-butyl)phenyl)-2-oxoacetic acid. The generally accepted mechanism involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the ethoxide leaving group and the formation of the corresponding carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion.

While this mechanism is well-understood for a wide range of esters, specific kinetic data and detailed mechanistic investigations for the base-catalyzed hydrolysis of this compound are not extensively documented in the scientific literature. chemistrysteps.com Such studies would typically involve determining the rate law, activation parameters, and the effect of substituents on the reaction rate to provide a comprehensive understanding of the reaction dynamics.

Reduction Chemistry of the α-Keto Ester Moiety in this compound

Stereoselective Reduction to α-Hydroxy Esters: Formation of Ethyl 2-(4-(tert-butyl)phenyl)-2-hydroxyacetate

The reduction of the α-keto group in α-keto esters like this compound is a common strategy for the synthesis of α-hydroxy esters. This transformation can be achieved using various reducing agents. For stereoselective reductions, chiral reducing agents or catalysts are employed to produce one enantiomer of the corresponding α-hydroxy ester, Ethyl 2-(4-(tert-butyl)phenyl)-2-hydroxyacetate, in excess.

Common methods for stereoselective reduction include the use of chiral borohydride (B1222165) reagents or catalytic hydrogenation with chiral catalysts. For instance, enzymatic reductions using ketoreductases are known to provide high enantioselectivity in the reduction of α-keto esters. However, specific studies detailing the stereoselective reduction of this compound, including the optimal catalysts, reaction conditions, and resulting enantiomeric excesses, are not described in the available literature.

Transition Metal-Catalyzed Reactions with this compound

Potential Role in Rh(III)-Catalyzed C-H Alkynylation and Related Transformations

Rhodium(III)-catalyzed C-H activation and functionalization have emerged as powerful tools in organic synthesis. In the context of C-H alkynylation, a directing group is often employed to guide the rhodium catalyst to a specific C-H bond for cleavage and subsequent coupling with an alkyne. While there is no direct evidence of this compound participating in Rh(III)-catalyzed C-H alkynylation, one could speculate on its potential role. The carbonyl group of the benzoylformate moiety could potentially act as a directing group, facilitating the ortho-C-H alkynylation of the tert-butylphenyl ring. However, this remains a hypothetical application as no published research has explored this possibility.

Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Aryl halides and triflates are common substrates in these reactions. While this compound itself is not a typical substrate for cross-coupling at the ester or keto position under standard conditions, its aromatic ring could be functionalized with a leaving group (e.g., a halide or triflate) to participate in reactions such as Suzuki, Heck, or Sonogashira couplings. researchgate.net

Electrochemical Reactivity of this compound and Related α-Keto Esters

The electrochemical behavior of α-keto esters is a subject of growing interest, offering green and efficient pathways for synthesis and functionalization.

The synthesis of α-keto esters can be achieved through various oxidative methods. While direct electrochemical data for this compound is not extensively documented, the principles of electrochemical oxidation and the role of reactive oxygen species generated via the two-electron oxygen reduction reaction (ORR) provide valuable insights.

The two-electron oxygen reduction reaction is a process that selectively produces hydrogen peroxide (H₂O₂). organic-chemistry.orglibretexts.org This electrochemically generated H₂O₂ can then be utilized as an in-situ oxidant for various organic transformations, including the oxidation of alcohols or aldehydes to form α-keto esters. This indirect electrochemical approach avoids the use of hazardous oxidizing agents and often proceeds under mild conditions.

For instance, the oxidation of the corresponding alcohol, ethyl 2-hydroxy-2-(4-tert-butylphenyl)acetate, in the presence of an electrochemically generated oxidant, could potentially yield this compound. The conversion of an alcohol to a ketone or aldehyde is fundamentally a two-electron reduction of the substrate. libretexts.org

Furthermore, the direct electrochemical oxidation of related aromatic compounds has been demonstrated. For example, 4-tert-butyltoluene (B18130) can be electrochemically oxidized to 4-tert-butyl benzaldehyde (B42025) dimethyl acetal, highlighting the susceptibility of the benzylic position to electrochemical oxidation. vapourtec.com This suggests that a precursor to this compound could be synthesized electrochemically.

The electrochemical reduction of α-keto esters has also been studied. Electrolysis of α-keto acids in methanol (B129727) can lead to the formation of α-hydroxy esters through reduction of the keto group. mdpi.com This indicates that the carbonyl group in the α-position to the ester is electrochemically active and can undergo reduction.

Table 1: Electrochemical Reactions of Related Compounds

| Starting Material | Reaction Type | Product(s) | Key Findings |

| α-Oxobutyric and α-oxovaleric acids | Electrolysis in methanol | Methyl esters of the corresponding α-hydroxy acids | The keto group of α-keto esters can be electrochemically reduced to a hydroxyl group. mdpi.com |

| 4-tert-Butyltoluene | Direct electrochemical oxidation | 4-tert-Butyl benzaldehyde dimethyl acetal | Demonstrates the feasibility of electrochemical oxidation at the benzylic position of a tert-butyl substituted benzene (B151609) ring. vapourtec.com |

| General Aldehydes and Ketones | Hydride reduction | Primary and secondary alcohols | The conversion of a carbonyl to an alcohol is a two-electron reduction. libretexts.org |

Radical Chemistry and Photochemical Transformations of this compound

Aryl glyoxylates, such as this compound, exhibit rich photochemical and radical-mediated reactivity. The presence of the benzoylformate chromophore allows for the absorption of UV light, leading to the formation of excited states that can undergo various transformations.

Upon photoirradiation, alkyl phenylglyoxylates can undergo Norrish Type II reactions if a γ-hydrogen is available in the alkyl chain of the ester. This process involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. acs.org This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative.

A significant photochemical reaction of α-keto esters is decarboxylation to generate acyl radicals. mdpi.commdpi.com This process is particularly efficient for α-keto acids under photoredox catalysis conditions. The resulting acyl radical is a valuable intermediate for the formation of new carbon-carbon bonds. For example, these acyl radicals can be coupled with various radical acceptors, such as alkenes or aryl halides, to form ketones. princeton.edu

The photochemistry of phenylglyoxylic acid, a related compound, has been shown to proceed via photodecarboxylation to produce a benzoyl radical. acs.org This radical can then participate in subsequent reactions. It is plausible that this compound could undergo a similar photo-decarbonylation to yield a 4-tert-butylbenzoyl radical.

Furthermore, aryl glyoxylates can act as photoinitiators for polymerization reactions. mdpi.com Their ability to generate radicals upon photolysis makes them suitable for initiating the polymerization of various monomers.

Table 2: Photochemical and Radical Reactions of Related α-Keto Esters and Acids

| Compound | Reaction Type | Intermediate(s) | Product(s) | Key Findings |

| Halo/aryl sulfide-substituted alkyl phenylglyoxylates | Photochemical reaction | 1,4-biradical | Vinyl phenylglyoxylate, Norrish Type II products | Demonstrates the formation of a 1,4-biradical from the excited triplet state. acs.org |

| α-Keto acids | Visible-light photoredox catalysis | Acyl radical | Ketones (via coupling with aryl halides) | α-Keto acids are efficient precursors for acyl radicals under photoredox conditions. princeton.edu |

| Phenylglyoxylic acid | Photolysis | Benzoyl radical | Benzaldehyde | Undergoes photo-decarboxylation to form a benzoyl radical. acs.org |

| Glyoxylate derivatives | Photopolymerization | Radicals | Polymers | Can act as photoinitiators for polymerization. mdpi.com |

Strategic Applications of Ethyl 4 Tert Butylbenzoylformate in Advanced Organic Synthesis

Direct Utilization of Ethyl 4-tert-butylbenzoylformate as a Precursor for Complex Molecular Architectures

The inherent reactivity of the α-keto ester moiety in this compound allows for its direct incorporation into complex molecular structures. The ketone and ester functionalities provide two distinct points for chemical modification, enabling chemists to build upon its core structure in a controlled and predictable manner. For instance, the carbonyl group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions allow for the introduction of new stereocenters and the extension of the carbon skeleton, paving the way for the synthesis of intricate polycyclic and heterocyclic systems.

The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other ester derivatives. This versatility is crucial for the construction of molecules with specific functionalities and desired physicochemical properties. The tert-butyl group, while often considered a bulky and sterically hindering substituent, plays a critical role in directing the regioselectivity of certain reactions and can enhance the stability and solubility of the final products.

Synthesis of Functionalized Derivatives from this compound

The strategic modification of this compound provides access to a diverse array of functionalized derivatives with applications in various areas of organic chemistry.

The hydrolysis of the ester group in this compound under acidic or basic conditions provides a straightforward route to 4-tert-butylbenzoylformic acid, an important α-keto acid. α-Keto acids are valuable synthetic intermediates and have been utilized in the synthesis of pharmaceuticals and other biologically active compounds. Alternatively, the selective reduction of the ketone functionality in this compound leads to the formation of the corresponding α-hydroxy ester, ethyl 2-hydroxy-2-(4-tert-butylphenyl)acetate. This transformation can be achieved using various reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction.

| Derivative | Synthetic Transformation | Key Reagents |

| 4-tert-butylbenzoylformic acid | Ester Hydrolysis | H₃O⁺ or OH⁻ |

| Ethyl 2-hydroxy-2-(4-tert-butylphenyl)acetate | Ketone Reduction | NaBH₄, LiAlH₄ |

The reactivity of the dicarbonyl system in this compound allows for its use as a synthon for a wide range of heterocyclic frameworks. For example, condensation reactions with hydrazines or substituted hydrazines can yield pyrazolone (B3327878) derivatives. nih.gov These five-membered heterocyclic compounds are known to exhibit a variety of biological activities. nih.gov Similarly, reactions with other binucleophiles can lead to the formation of other important heterocyclic systems, demonstrating the utility of this compound as a versatile building block for medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. While direct fluorination of this compound can be challenging, its derivatives can be utilized in reactions to generate fluorinated analogues. For instance, the α-keto ester can be a substrate in reactions involving fluorinated building blocks. A notable application is the synthesis of β-CF₃-functionalized acrylamide (B121943) derivatives. This can be achieved through a multi-step sequence that may involve the reaction of an enolate derived from a related β-keto ester with a trifluoromethylating agent, followed by further transformations to yield the desired acrylamide.

Application as a Core Scaffold in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a large number of structurally diverse small molecules for high-throughput screening. The structural features of this compound make it an attractive starting point for DOS libraries. The presence of multiple reactive sites allows for the introduction of a wide range of substituents and functional groups in a combinatorial fashion.

Starting from the this compound core, a library of compounds can be generated by systematically varying the reagents used to modify the ketone and ester functionalities. For example, a matrix of reactions can be designed where different aldehydes are used in aldol reactions at the ketone position, and a variety of amines are used to form amides from the ester group. This approach can quickly lead to a large and diverse collection of molecules with a common 4-tert-butylbenzoyl core.

Development of Asymmetric Synthetic Routes Employing this compound

The development of asymmetric synthetic routes is crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The prochiral ketone in this compound presents an opportunity for asymmetric transformations. Chiral reducing agents or catalytic asymmetric reduction methods can be employed to produce one enantiomer of the corresponding α-hydroxy ester in excess.

Furthermore, the enolate of this compound can participate in asymmetric alkylation, aldol, and Michael addition reactions when chiral auxiliaries or catalysts are used. These methods allow for the stereocontrolled introduction of new substituents at the α-position, leading to the synthesis of chiral building blocks with high enantiomeric purity. The development of such asymmetric routes significantly enhances the value of this compound as a starting material for the synthesis of complex, biologically active molecules.

Advanced Spectroscopic and Analytical Characterization of Ethyl 4 Tert Butylbenzoylformate

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the number and types of protons and carbons in a molecule, respectively.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 4-tert-butylbenzoylformate would display distinct signals corresponding to the ethyl, tert-butyl, and aromatic protons.

Ethyl Group: The ethoxy moiety gives rise to a quartet signal for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet appears due to coupling with the adjacent three methyl protons, while the triplet results from coupling to the two methylene protons.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting.

Aromatic Protons: The para-substituted benzene (B151609) ring results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing benzoylformate group are expected to be shifted further downfield compared to the protons ortho to the electron-donating tert-butyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet | ~7.1 | 3H |

| tert-Butyl -(CH₃)₃ | ~1.3 | Singlet | - | 9H |

| Ethyl -OCH₂- | ~4.4 | Quartet | ~7.1 | 2H |

| Aromatic H (ortho to t-Bu) | ~7.5 | Doublet | ~8.5 | 2H |

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to all the unique carbon atoms in the molecule.

Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The ketonic carbonyl is typically found at a lower field (higher ppm) than the ester carbonyl.

Aromatic Carbons: Four signals are anticipated for the six aromatic carbons due to the molecule's symmetry: two for the protonated carbons and two for the quaternary (ipso) carbons.

Aliphatic Carbons: The tert-butyl group will show two signals (one for the quaternary carbon and one for the three equivalent methyl carbons). The ethyl group will also show two distinct signals.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| tert-Butyl -CH₃ | ~31 |

| tert-Butyl C(CH₃)₃ | ~35 |

| Ethyl -OCH₂- | ~63 |

| Aromatic CH | ~126 |

| Aromatic CH | ~130 |

| Aromatic C (ipso to t-Bu) | ~130 |

| Aromatic C (ipso to C=O) | ~159 |

| Ester C=O | ~163 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, the primary correlation observed in a COSY spectrum would be a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). rsc.org This would be used to definitively assign the signals for the ethyl CH₂ and CH₃, the tert-butyl CH₃, and the aromatic CH groups by correlating their proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.org This is instrumental in piecing together the molecular skeleton. Key predicted HMBC correlations for this compound would include:

Correlations from the ethyl -OCH₂- protons to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the nine tert-butyl protons to the quaternary aromatic carbon to which the group is attached.

Correlations from the aromatic protons to the adjacent ketonic carbonyl carbon, which unambiguously establishes the benzoylformate framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. For this compound (C₁₄H₁₈O₃), the theoretical exact monoisotopic mass is 234.12560 Da. HRMS analysis would be used to measure the experimental mass with high precision (typically to within 5 ppm), which serves to confirm the elemental composition and formula of the compound, distinguishing it from any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. This technique is ideal for assessing the purity of a sample and obtaining its electron ionization (EI) mass spectrum. The mass spectrum is characterized by a molecular ion peak (M⁺) and a series of fragment ion peaks that create a unique fingerprint for the compound.

The fragmentation of this compound under EI conditions is predicted to follow established pathways for ketones and esters. chemguide.co.uklibretexts.org The primary fragmentation would involve cleavage of the bonds adjacent to the carbonyl groups.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 234 | [C₁₄H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 219 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 189 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 161 | [C₁₁H₁₃O]⁺ | Formation of the stable 4-tert-butylbenzoyl cation (likely the base peak) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present. vscht.czuhcl.edu

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups. Due to the presence of an α-ketoester moiety, two distinct C=O stretching vibrations are predicted. aurigeneservices.comlibretexts.org

Ketone C=O Stretch: The ketonic carbonyl, being conjugated with the aromatic ring, is expected to absorb at a lower frequency.

Ester C=O Stretch: The ester carbonyl group will absorb at a higher frequency, typical for saturated esters.

C-H Stretches: The spectrum will also feature C-H stretching bands just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic (ethyl and tert-butyl) protons.

C-O Stretches: Strong C-O stretching bands associated with the ester group are also expected.

Raman spectroscopy would provide complementary data, with strong signals often observed for the symmetric vibrations of the aromatic ring.

Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Ester C=O Stretch | ~1735 | Strong |

| Ketone C=O Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

The solid-state structure of esters is influenced by a delicate balance of steric and electronic effects, as well as intermolecular forces such as hydrogen bonding and van der Waals interactions. For instance, studies on various substituted benzoate (B1203000) and benzoylformate esters reveal that the orientation of the ester group relative to the aromatic ring is a key conformational feature.

To illustrate the type of detailed structural information obtained from X-ray crystallography, the crystallographic data for a series of substituted 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates is presented. While not benzoylformates, these compounds share a similar ester linkage to a substituted aromatic system and have been characterized by single-crystal X-ray diffraction.

Table 1: Selected Crystallographic Data for Substituted Benzofuranyl Esters

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

| 2-(1-benzofuran-2-yl)-2-oxoethyl 4-chlorobenzoate | C₁₇H₁₁ClO₄ | Monoclinic | P2₁/c | a = 11.89 Å, b = 9.45 Å, c = 13.21 Å, β = 101.5° |

| 2-(1-benzofuran-2-yl)-2-oxoethyl 4-methylbenzoate | C₁₈H₁₄O₄ | Monoclinic | P2₁/n | a = 12.01 Å, b = 9.58 Å, c = 13.05 Å, β = 99.8° |

| 2-(1-benzofuran-2-yl)-2-oxoethyl 4-methoxybenzoate | C₁₈H₁₄O₅ | Monoclinic | P2₁/c | a = 12.15 Å, b = 9.66 Å, c = 13.18 Å, β = 100.2° |

| 2-(1-benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate | C₁₇H₁₁NO₆ | Orthorhombic | Pca2₁ | a = 13.54 Å, b = 7.89 Å, c = 14.23 Å |

This data is illustrative and pertains to related benzofuranyl esters, not this compound.

Detailed research findings on such derivatives reveal that the planarity of the ester group and the dihedral angle between the ester and the aromatic ring are critical conformational parameters. For this compound, the bulky tert-butyl group on the phenyl ring would be expected to exert significant steric influence on the crystal packing. This substituent could hinder close packing of the aromatic rings and may lead to a more complex three-dimensional arrangement.

In the absence of direct experimental data for this compound, computational modeling based on the known structures of its analogs can provide a theoretical model of its solid-state structure. Such models, when combined with the empirical data from related compounds, offer a robust framework for understanding the crystallographic properties of this and other, similar benzoylformate derivatives.

Computational and Theoretical Investigations of Ethyl 4 Tert Butylbenzoylformate

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties and reactivity of chemical compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For Ethyl 4-tert-butylbenzoylformate, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can be employed to determine the energies of these frontier orbitals. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. It is anticipated that the HOMO would be localized primarily on the electron-rich aromatic ring and the carbonyl oxygen atoms, while the LUMO would be centered on the carbonyl carbon atoms and the ester group, which are electron-deficient regions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

A smaller HOMO-LUMO gap, as illustrated in the hypothetical data, would suggest that this compound is a relatively reactive molecule, prone to participating in chemical reactions. nih.gov

Transition State Calculations for Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires the identification of the transition state, which is the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing transition state structures. youtube.comresearchgate.net For reactions involving this compound, such as its reduction or its reaction with a nucleophile, transition state calculations can elucidate the reaction pathway and determine the activation energy.

The process involves proposing a reaction mechanism and then using computational methods to find the geometry of the transition state. This is often a computationally intensive task. youtube.com Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion, the most stable conformations and the energy barriers between them can be identified.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box), one can observe how it interacts with surrounding molecules. This is crucial for understanding its solubility, aggregation behavior, and interactions with other chemical species in a reaction mixture.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov For analogues of this compound, QSAR studies could be employed to predict their potential biological activities, while QSPR studies could predict physical properties like boiling point, solubility, or retention time in chromatography.

These studies involve calculating a set of molecular descriptors for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov A mathematical model is then developed to relate these descriptors to the observed activity or property. Such models can then be used to predict the activity or property of new, unsynthesized analogues, thereby guiding the design of new compounds with desired characteristics.

Emerging Research Directions and Future Perspectives for Ethyl 4 Tert Butylbenzoylformate

Catalytic Systems for Enhanced Reactivity and Selectivity of Ethyl 4-tert-butylbenzoylformate Transformations

The transformation of the carbonyl group in this compound is a key reaction, and the development of advanced catalytic systems is paramount for achieving high reactivity and selectivity. A primary focus is the asymmetric reduction to the corresponding chiral α-hydroxy ester, a valuable building block in pharmaceuticals and fine chemicals.

Current research in the broader field of ketone reduction provides a roadmap for future work on this compound. The use of transition metal complexes with chiral ligands, such as those pioneered by Noyori, has proven highly effective for the asymmetric hydrogenation of aromatic ketones. These bifunctional catalysts, often featuring a metal center (like ruthenium) and a ligand with an N-H moiety, can achieve exceptional enantioselectivity (up to 99.9% ee) and high turnover numbers. rsc.org The proposed mechanism involves a concerted outer-sphere hydrogenation, where the metal hydride and the protonated amine of the ligand participate in the reduction of the ketone. rsc.org

Future research will likely focus on tailoring these catalytic systems for the specific steric and electronic properties of this compound. The bulky tert-butyl group may necessitate the design of ligands with specific chiral pockets to achieve optimal stereocontrol. High-throughput screening of catalyst libraries will be instrumental in identifying the most effective metal-ligand combinations.

| Catalyst System | Key Features | Potential Application for this compound |

| Ru-TsDPEN | High enantioselectivity in asymmetric transfer hydrogenation of aromatic ketones. | Asymmetric reduction to chiral (R)- or (S)-ethyl 2-hydroxy-2-(4-tert-butylphenyl)acetate. |

| Rh-DIPAMP | Effective for asymmetric hydrogenation of prochiral enamides and ketones. | Enantioselective reduction of the keto group. |

| Ir-based catalysts | Known for high activity and stability in hydrogenation reactions. | Robust catalytic system for large-scale production. |

Integration of this compound Chemistry into Continuous Flow Synthesis

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The integration of reactions involving this compound into continuous flow systems is a promising avenue for process intensification.

A pertinent example is the continuous flow hydrogenation of ethyl nicotinate, which has been successfully demonstrated using a trickle bed reactor. acs.org This process achieved high throughput and excellent conversion, showcasing the potential of flow chemistry for catalytic hydrogenations. acs.org Similar setups, employing packed-bed reactors with heterogeneous catalysts (e.g., Pd/C, Pt/Al2O3), could be developed for the reduction of this compound.

The benefits of flow chemistry are particularly pronounced for reactions that are highly exothermic or involve hazardous reagents. For instance, nitration or other electrophilic aromatic substitution reactions on the phenyl ring of this compound could be performed more safely and efficiently in a continuous flow reactor.

| Flow Reactor Type | Advantages | Potential Application |

| Packed-Bed Reactor | High catalyst loading, easy product-catalyst separation. | Continuous hydrogenation of the keto group. |

| Microreactor | Excellent heat and mass transfer, enhanced safety. | Exothermic reactions like nitration or halogenation. |

| Coil Reactor | Simple setup, good for single-phase reactions. | Homogeneous catalytic reactions or photochemical transformations. |

Exploration of this compound in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science are not yet established, its derivatives hold potential as monomers for the synthesis of novel polymers. The tert-butylstyrene (B8327755) moiety is a known component in specialty polymers, and introducing functional groups derived from the ethyl formate (B1220265) portion could lead to materials with unique properties.

For instance, poly(4-tert-butylstyrene) is a known polymer with good thermal stability. sigmaaldrich.comsigmaaldrich.com By modifying this compound to create a styrenic monomer, new block copolymers could be synthesized. For example, a derivative of this compound could be copolymerized with monomers like methyl methacrylate (B99206) to create block copolymers such as poly(4-tert-butylstyrene-b-methyl methacrylate) (PtBS-b-PMMA). researchgate.net These materials are of interest for applications in nanolithography due to their ability to self-assemble into well-defined nanostructures. researchgate.net

Furthermore, the photochemical reactivity of the benzoylformate group could be exploited. Benzoylformate esters are known to undergo photochemical reactions, such as Norrish Type I cleavage, to generate reactive radical species. acs.org This property could be harnessed in the design of photoinitiators for polymerization processes, including deep-layer photocuring under near-UV or visible LED irradiation. acs.org

Bio-inspired and Biocatalytic Approaches for Reactions Involving this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either as isolated preparations or within whole-cell systems, for the transformation of prochiral ketones into chiral alcohols is a well-established field. nih.govnih.gov These reactions often proceed under mild conditions (pH and temperature) with exceptional chemo-, regio-, and stereoselectivity. nih.govnih.gov

The biocatalytic reduction of ketones similar to this compound, such as ethyl 4-chloroacetoacetate, has been successfully demonstrated using yeast and other microorganisms. wikipedia.org These processes often rely on alcohol dehydrogenases (ADHs) and require cofactor regeneration systems (e.g., using glucose or a sacrificial alcohol). tudelft.nl

Future research in this area will likely involve screening for novel enzymes with high activity and selectivity towards this compound. The application of techniques like directed evolution could be used to tailor enzymes for optimal performance. The use of whole-cell biocatalysts is particularly attractive as they contain the necessary enzymes and cofactor regeneration systems within their natural cellular environment. nih.gov

| Biocatalytic System | Key Advantages | Potential Reaction |

| Whole-cell (e.g., Saccharomyces cerevisiae) | In-built cofactor regeneration, operational simplicity. | Asymmetric reduction of the keto group. |

| Isolated Alcohol Dehydrogenase (ADH) | High purity, no side reactions from other cellular enzymes. | Highly selective synthesis of chiral alcohol. |

| Immobilized Enzymes | Enhanced stability, reusability. | Development of robust and scalable biocatalytic processes. |

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring process control. Operando spectroscopy, which combines a spectroscopic measurement with a simultaneous assessment of catalytic activity, is a powerful tool for gaining insights into dynamic catalytic systems. wikipedia.org

For reactions involving this compound, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed to monitor the conversion of the keto group and the formation of the alcohol product in real-time. acs.org This would be particularly valuable in continuous flow systems, allowing for rapid optimization of conditions such as temperature, pressure, and flow rate.

High-pressure NMR spectroscopy is another advanced technique that can provide detailed mechanistic information under catalytic conditions. acs.org By observing the catalyst structure and the reaction components simultaneously, it is possible to identify key intermediates and elucidate the catalytic cycle. acs.org The application of these operando techniques to the catalytic transformations of this compound will undoubtedly accelerate the development of more efficient and selective synthetic methods.

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In-situ FTIR/Raman | Vibrational information, functional group analysis. | Real-time monitoring of hydrogenation or other functional group transformations. |

| Operando Mass Spectrometry | Product distribution, reaction kinetics. | Quantifying reaction rates and selectivity in continuous flow synthesis. |

| High-Pressure NMR | Structural information of catalyst and intermediates. | Mechanistic studies of catalytic cycles in hydrogenation and other transformations. |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Ethyl 4-tert-butylbenzoylformate that influence experimental handling and storage?

- Answer: Key properties include a molecular weight of 234.29 g/mol (C₁₄H₁₈O₃), density of 1.045 g/cm³, and a boiling point of 104–110°C at 0.1 mmHg. These parameters dictate storage conditions (e.g., refrigeration for stability) and solvent compatibility in reactions. The compound’s ester functionality and tert-butyl group influence its solubility in non-polar solvents .

Q. Which synthetic routes are typically used to prepare this compound, and what parameters optimize yield?

- Answer: The compound is synthesized via esterification of 4-tert-butylbenzoyl chloride with ethyl glyoxylate or through condensation reactions. Critical parameters include temperature control (to avoid side reactions), stoichiometric ratios, and catalysts like DMAP. Evidence from analogous esters (e.g., methyl 4-tert-butylbenzoate) suggests refluxing in anhydrous conditions improves yield .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Answer: Gas chromatography (GC) with non-polar columns (e.g., DB-5) and mass spectrometry (MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) confirms structural integrity, with tert-butyl protons appearing as a singlet at ~1.3 ppm. Cross-referencing with NIST mass spectral libraries ensures accurate identification .

Advanced Research Questions

Q. How can experimental designs optimize the purification of this compound for kinetic studies requiring >98% purity?

- Answer: Use fractional distillation under reduced pressure (0.1 mmHg) to isolate the compound, followed by recrystallization in hexane/ethyl acetate. Monitor purity via GC-MS and validate with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What strategies resolve discrepancies between theoretical and observed spectral data for this compound?

- Answer: For NMR, compare experimental shifts with computational predictions (e.g., DFT calculations). For MS, validate fragmentation patterns using high-resolution instruments (HRMS). Contradictions in literature data may arise from solvent effects or impurities; replicate experiments under standardized conditions .

Q. How can researchers mitigate decomposition of this compound during multi-step syntheses?

- Answer: Stabilize the compound by avoiding prolonged exposure to light or moisture. Use inert atmospheres (N₂/Ar) and additives like BHT (butylated hydroxytoluene) to suppress radical-mediated degradation. Monitor stability via accelerated aging studies .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

- Answer: Density functional theory (DFT) can model electron distribution and reactive sites (e.g., carbonyl group). Molecular dynamics simulations assess solvent interactions, while QSAR (quantitative structure-activity relationship) models predict compatibility with specific catalysts .

Q. How should conflicting reports on solvent compatibility in photochemical studies be critically evaluated?

- Answer: Replicate experiments using controlled light sources (e.g., LED arrays at specific wavelengths) and standardized solvents. Compare quantum yields and degradation products via HPLC. Contradictions may stem from variations in light intensity or solvent purity .

Methodological Guidance

- Experimental Design: Follow structured frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time/Type) to formulate hypotheses, e.g., "Does solvent polarity (Intervention) affect the photostability (Outcome) of this compound (Population)?" .

- Data Interpretation: Align findings with objectives using ’s Tartışma (Discussion) framework: Compare results to prior studies, explain deviations mechanistically, and avoid speculative claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.